molecular formula C14H11BrO B1273623 3'-Bromo-2-Phenylacetophenone CAS No. 40396-53-0

3'-Bromo-2-Phenylacetophenone

Cat. No.: B1273623
CAS No.: 40396-53-0
M. Wt: 275.14 g/mol
InChI Key: YTGJKIFAZROQBQ-UHFFFAOYSA-N
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Description

4'-Bromo-2-phenylacetophenone (CAS: 2001-29-8) is an aromatic ketone with the molecular formula C₁₄H₁₁BrO. It is also known as 4-bromodeoxybenzoin or benzyl 4-bromophenyl ketone. The compound features a bromine substituent at the para position of one phenyl ring and a ketone group bridging two aromatic systems (Figure 1).

Properties

IUPAC Name

1-(3-bromophenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO/c15-13-8-4-7-12(10-13)14(16)9-11-5-2-1-3-6-11/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGJKIFAZROQBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373731
Record name 3'-Bromo-2-Phenylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40396-53-0
Record name 3'-Bromo-2-Phenylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3'-Bromo-2-Phenylacetophenone (CAS No. 40396-53-0) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Molecular Formula : C15H13BrO
Molecular Weight : 303.17 g/mol
Structure : The compound features a bromine atom at the 3' position of the phenyl ring attached to an acetophenone moiety, influencing its reactivity and biological interactions.

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antimicrobial Activity : Demonstrated effectiveness against several bacterial strains.
  • Antitumor Properties : Potential to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways.

Antimicrobial Activity

Recent studies have indicated that this compound possesses notable antimicrobial properties. It has been tested against multiple bacterial strains, showing varying degrees of effectiveness.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli64 µg/mLModerate
Klebsiella pneumoniae16 µg/mLHigh

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Protein Synthesis : Similar to other acetophenone derivatives, it may interfere with bacterial ribosomal function, leading to reduced protein synthesis.
  • Disruption of Cell Membrane Integrity : The compound can alter the permeability of bacterial membranes, causing cell lysis.
  • Modulation of Inflammatory Pathways : It may inhibit pro-inflammatory cytokine production, thus reducing inflammation.

Antitumor Properties

Research has shown that this compound can inhibit the proliferation of various cancer cell lines. A study conducted on human breast cancer cells (MCF-7) revealed:

Concentration (µM)Cell Viability (%)IC50 (µM)
0100-
1085-
2560-
5035-
1001045

The IC50 value indicates the concentration required to inhibit cell growth by 50%, suggesting significant antitumor potential.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial activity against resistant strains of bacteria. The results showed that the compound effectively inhibited growth in Staphylococcus aureus and Klebsiella pneumoniae, supporting its use as a potential antimicrobial agent in clinical settings.
  • Cancer Cell Proliferation Inhibition :
    • In vitro studies demonstrated that treatment with varying concentrations of this compound led to a dose-dependent reduction in viability of MCF-7 cells, indicating its potential as an anticancer therapeutic.

Comparison with Similar Compounds

Key Characteristics:

  • Structure : Two phenyl rings connected via a ketone group, with bromine at the 4' position of one ring .
  • Applications : Primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals .

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared structural motifs, halogen substitution, or functional group variations:

2-Bromo-4'-Methoxyacetophenone (CAS: 2632-13-5)

  • Structure: Bromine at the ortho position of the acetophenone moiety and a methoxy group at the para position of the adjacent phenyl ring.
  • Molecular Formula : C₉H₉BrO₂.
  • Key Differences :
    • The methoxy (-OCH₃) group is electron-donating, enhancing solubility in polar solvents compared to the purely brominated analog .
    • Uses : Intermediate in controlled manufacturing processes, with applications in specialty chemical synthesis .

2-Chlorophenyl Benzyl Ketone (CAS: 72867-72-2)

  • Structure : Chlorine substituent at the ortho position of the phenyl ring.
  • Molecular Formula : C₁₄H₁₁ClO.
  • Uses: Similar intermediate roles, but chlorine’s lower steric hindrance may favor certain synthetic pathways .

3'-Acetamido-2-Bromoacetophenone (CAS: N/A)

  • Structure : Bromine at the ortho position and an acetamido (-NHCOCH₃) group at the meta position.
  • Molecular Formula: C₁₀H₁₀BrNO₂ (estimated).
  • Uses: Likely employed in medicinal chemistry for targeted drug design due to its dual functional groups .

Table 1: Comparative Analysis of 4'-Bromo-2-Phenylacetophenone and Analogs

Compound Name CAS Number Molecular Formula Key Substituents Primary Uses
4'-Bromo-2-phenylacetophenone 2001-29-8 C₁₄H₁₁BrO Br (para), ketone Organic synthesis intermediate
2-Bromo-4'-methoxyacetophenone 2632-13-5 C₉H₉BrO₂ Br (ortho), OCH₃ (para) Specialty chemical synthesis
2-Chlorophenyl benzyl ketone 72867-72-2 C₁₄H₁₁ClO Cl (ortho), ketone Cross-coupling reactions
3'-Acetamido-2-bromoacetophenone N/A C₁₀H₁₀BrNO₂ Br (ortho), NHCOCH₃ (meta) Medicinal chemistry

Discussion of Structural and Functional Impacts

Halogen Effects

  • Bromine vs. Chlorine : Bromine’s larger size and higher polarizability enhance its leaving-group ability in nucleophilic substitutions compared to chlorine .
  • Positional Influence: Para-substituted bromine (as in 4'-bromo-2-phenylacetophenone) offers steric accessibility for reactions, whereas ortho-substituted halogens (e.g., 2-bromo-4'-methoxyacetophenone) may hinder certain transformations .

Functional Group Modifications

  • Methoxy Group : Increases solubility and electron density, favoring electrophilic aromatic substitution .
  • Acetamido Group : Enhances binding affinity in biological systems, making it valuable in drug discovery .

Reactivity Trends

  • Electron-Withdrawing vs. Donating Groups : Bromine and chlorine withdraw electron density, activating the ring for electrophilic attacks. Methoxy groups donate electrons, directing reactions to specific positions .

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